molecular formula C8H19N2O3PS2 B103717 3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea CAS No. 15918-04-4

3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea

Cat. No. B103717
CAS RN: 15918-04-4
M. Wt: 286.4 g/mol
InChI Key: YRVAFQUBJSGTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea, commonly known as DEMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEMPT belongs to the class of organophosphorus compounds and is known to possess unique properties that make it useful in various fields of research.

Mechanism of Action

The mechanism of action of DEMPT involves the formation of a covalent bond between the compound and the active site of acetylcholinesterase. This bond prevents the enzyme from breaking down acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. As a result, the accumulation of acetylcholine in the synaptic cleft leads to the overstimulation of the nervous system, which can cause convulsions and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DEMPT depend on the concentration of the compound and the duration of exposure. At low concentrations, DEMPT has been found to enhance the release of acetylcholine, which can improve cognitive function. However, at high concentrations, DEMPT can cause irreversible inhibition of acetylcholinesterase, leading to severe neurological damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DEMPT in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes in the body. This specificity makes DEMPT a valuable tool for studying the role of acetylcholinesterase in various biological processes. However, the use of DEMPT in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on DEMPT. One area of interest is the development of new derivatives of the compound that exhibit greater selectivity and potency against acetylcholinesterase. Another area of focus is the investigation of the anti-tumor activity of DEMPT and its potential use in cancer treatment. Additionally, further studies are needed to explore the potential neuroprotective effects of DEMPT and its possible applications in the treatment of neurological disorders.

Synthesis Methods

DEMPT can be synthesized through a series of chemical reactions involving the condensation of ethyl isothiocyanate and 2-hydroxypropylamine, followed by the addition of dimethyl phosphorochloridothioate. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

DEMPT has been widely used in scientific research for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. The inhibition of this enzyme has been linked to several neurological disorders, including Alzheimer's disease. DEMPT has also been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells.

properties

CAS RN

15918-04-4

Product Name

3-Dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea

Molecular Formula

C8H19N2O3PS2

Molecular Weight

286.4 g/mol

IUPAC Name

3-dimethoxyphosphinothioyl-1-ethyl-1-(2-hydroxypropyl)thiourea

InChI

InChI=1S/C8H19N2O3PS2/c1-5-10(6-7(2)11)8(15)9-14(16,12-3)13-4/h7,11H,5-6H2,1-4H3,(H,9,15,16)

InChI Key

YRVAFQUBJSGTBM-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC(C)O)C(=NP(=S)(OC)OC)S

SMILES

CCN(CC(C)O)C(=S)NP(=S)(OC)OC

Canonical SMILES

CCN(CC(C)O)C(=S)NP(=S)(OC)OC

Origin of Product

United States

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